

# Solubility and stability of 4,6-Dimethyl-2-mercaptopyrimidine

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## Compound of Interest

Compound Name:	4,6-Dimethyl-2-mercaptopyrimidine
Cat. No.:	B146703

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An In-depth Technical Guide on the Solubility and Stability of **4,6-Dimethyl-2-mercaptopyrimidine**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of **4,6-Dimethyl-2-mercaptopyrimidine** (CAS No. 22325-27-5). The document details its physical and chemical properties, summarizes its solubility in various solvents, and outlines its stability under normal conditions. Furthermore, it provides detailed experimental protocols for determining these properties and includes graphical representations of key workflows and logical relationships relevant to research and development.

## Core Properties of 4,6-Dimethyl-2-mercaptopyrimidine

**4,6-Dimethyl-2-mercaptopyrimidine**, also known as 4,6-Dimethylpyrimidine-2-thiol, is a heterocyclic organic compound featuring a pyrimidine ring substituted with two methyl groups and a thiol (mercapto) group.<sup>[1][2]</sup> This structure, particularly the reactive thiol group, makes it a valuable intermediate and building block in the synthesis of pharmaceuticals and agrochemicals.<sup>[2][3]</sup> It is recognized for its potential antimicrobial and antifungal properties.<sup>[1][2]</sup>

Table 1: Physical and Chemical Properties

Property	Value	Source(s)
CAS Number	<b>22325-27-5</b>	<a href="#">[2]</a> <a href="#">[4]</a>
Molecular Formula	C <sub>6</sub> H <sub>8</sub> N <sub>2</sub> S	<a href="#">[2]</a> <a href="#">[4]</a>
Molecular Weight	140.2 g/mol	<a href="#">[2]</a> <a href="#">[4]</a>
Appearance	Light orange to yellow to green crystalline powder. <a href="#">[2]</a>	<a href="#">[2]</a>
Melting Point	209-211 °C <a href="#">[1]</a> <a href="#">[5]</a> ; 219 °C <a href="#">[2]</a>	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[5]</a>
pKa (Predicted)	8.46 ± 0.10	<a href="#">[1]</a>

| Purity | ≥ 98% (Assay by titration) |[\[2\]](#) |

## Section 1: Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility.[\[6\]](#) While extensive quantitative data for **4,6-Dimethyl-2-mercaptopyrimidine** is not widely available in published literature, its qualitative solubility can be inferred from its structural characteristics and available descriptions. The presence of the polar pyrimidine ring and the thiol group suggests solubility in polar solvents.[\[7\]](#)

Table 2: Qualitative Solubility of **4,6-Dimethyl-2-mercaptopyrimidine**

Solvent	Type	Expected Solubility	Rationale / Citation
Water	Polar Protic	Soluble	Stated to be soluble in water. <a href="#">[1]</a> The hydrochloride monohydrate form is also available, suggesting aqueous solubility.
Methanol	Polar Protic	Soluble	Pyrimidine derivatives generally show good solubility in methanol. <a href="#">[8]</a>
Ethanol	Polar Protic	Soluble	Used as a solvent in its synthesis. <a href="#">[1]</a> <a href="#">[5]</a>
DMSO	Polar Aprotic	Soluble	A common solvent for similar heterocyclic compounds in biological assays. <a href="#">[9]</a>
DMF	Polar Aprotic	Soluble	A common solvent for similar heterocyclic compounds. <a href="#">[9]</a>

| n-Hexane | Nonpolar | Poorly Soluble | The significant polarity of the molecule would likely result in low solubility in nonpolar solvents.[\[6\]](#) |

## Experimental Protocols for Solubility Determination

To generate precise, quantitative data, standardized experimental protocols are necessary. The following methodologies are adapted from established procedures for pyrimidine derivatives and other small molecules.[\[8\]](#)[\[10\]](#)

### Protocol 1: Thermodynamic (Equilibrium) Solubility Determination

This method, adapted from the gravimetric technique, measures the concentration of a saturated solution at equilibrium.[\[8\]](#)

- Preparation: Add an excess amount of solid **4,6-Dimethyl-2-mercaptopurine** to a known volume (e.g., 5 mL) of the selected solvent in a sealed vial. Ensure enough solid is present to maintain saturation.
- Equilibration: Place the vial in a constant temperature shaker bath (e.g., 25°C, 37°C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Sample Collection: After equilibration, cease agitation and allow the solution to stand for at least 2 hours, permitting undissolved solid to settle.[\[8\]](#)
- Separation: Carefully withdraw a sample from the supernatant using a pipette fitted with a filter (e.g., 0.45 µm PTFE) to prevent the transfer of solid particles.
- Quantification:
  - Accurately weigh a portion of the clear supernatant.
  - Evaporate the solvent under controlled conditions (e.g., vacuum oven) until a constant weight of the dried solute is achieved.
  - Calculate the solubility as mass of solute per volume or mass of solvent (e.g., mg/mL).
  - Alternatively, the concentration of the diluted supernatant can be determined using a validated stability-indicating analytical method, such as HPLC-UV, against a calibration curve.

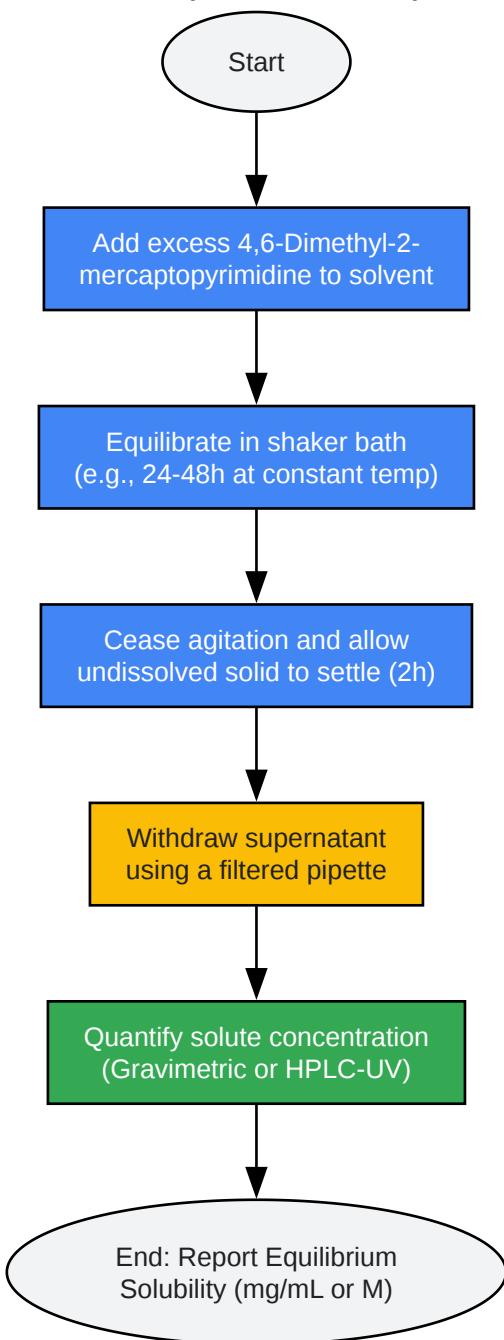
#### Protocol 2: Kinetic Solubility Assay

This high-throughput method measures the solubility of a compound upon precipitation from a concentrated DMSO stock solution into an aqueous buffer.[\[10\]](#)

- Stock Solution: Prepare a high-concentration stock solution of **4,6-Dimethyl-2-mercaptopurine** (e.g., 10 mM) in 100% DMSO.

- Sample Preparation: In a 96-well microplate, add the DMSO stock solution to an aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to achieve a range of final concentrations. The final DMSO concentration should be kept low (typically  $\leq 1\%$ ) to minimize its effect on solubility.
- Incubation: Cover the plate and shake at room temperature for a defined period (e.g., 2 hours).[\[10\]](#)
- Precipitate Removal: Separate any precipitated compound by centrifugation or filtration using a filter plate.[\[10\]](#)
- Quantification: Analyze the clear supernatant using a UV/Vis plate reader at the compound's  $\lambda$ -max or by LC-MS/MS.[\[10\]](#) Determine the concentration by comparing the reading to a calibration curve prepared from the DMSO stock. The highest concentration that remains in solution is reported as the kinetic solubility.

## Workflow for Thermodynamic Solubility Determination

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Caption: Workflow for Thermodynamic Solubility Determination.

## Section 2: Stability Profile

Stability testing is crucial for defining the storage conditions and shelf-life of an API.[11] **4,6-Dimethyl-2-mercaptopurine** is reported to be stable under normal temperatures and pressures.[1] For safe handling and storage, it is recommended to keep it in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[1][12]

Table 3: Summary of General Stability Information

Condition	Stability	Recommendations	Source(s)
Normal Temperature & Pressure	Stable	Store at room temperature (10°C - 25°C).	[1][4]
Incompatible Materials	Reactive	Avoid strong oxidizing agents.	[12]

| Storage | Stable with proper storage | Store in a tightly sealed container in a cool, dry, well-ventilated area. |[1] |

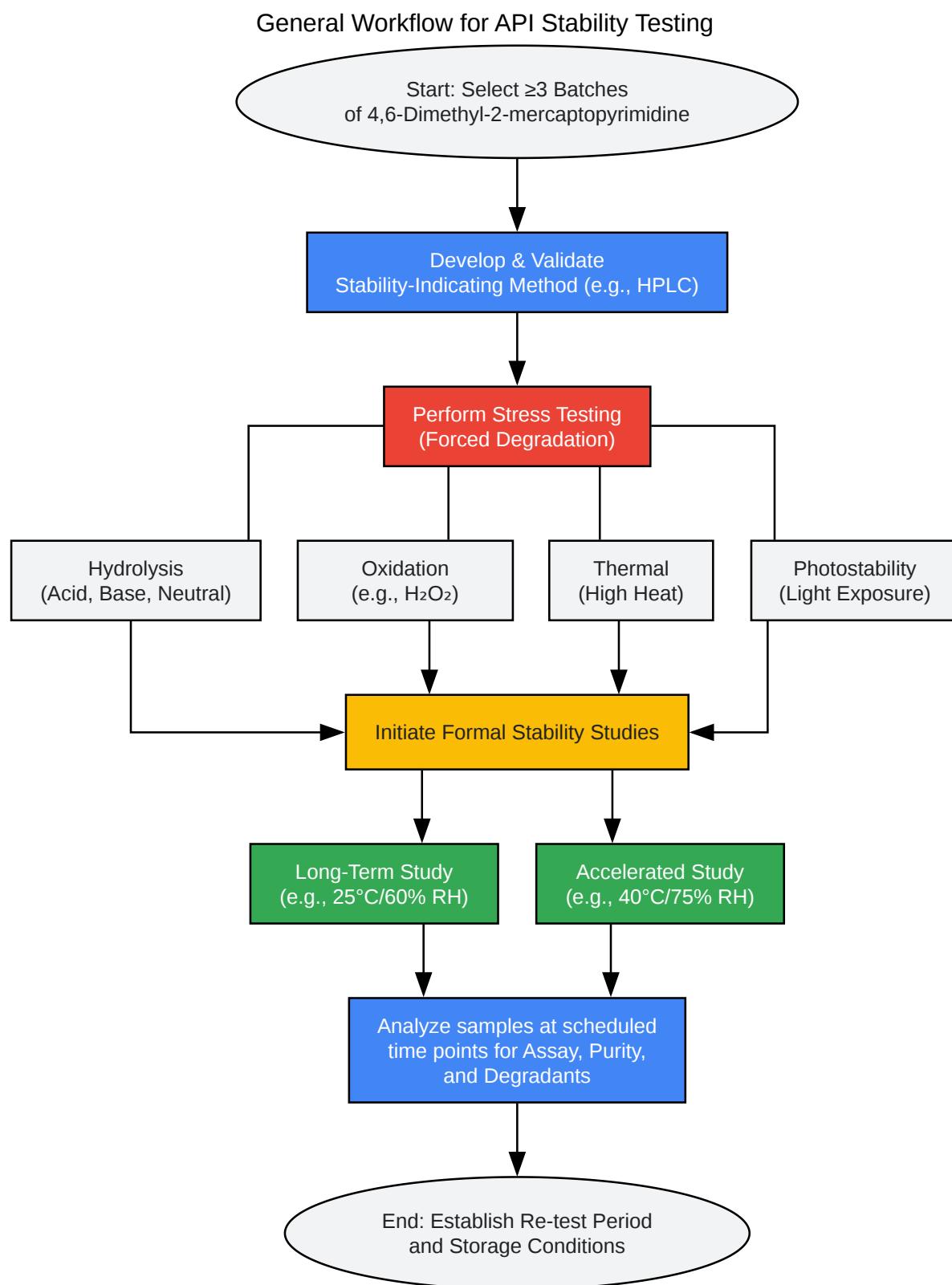
## Experimental Protocol for Stability Assessment

A comprehensive stability study involves subjecting the API to a variety of environmental conditions to identify potential degradation pathways and products.[13] The following protocol is based on established international guidelines (ICH/VICH).[13][14]

- Batch Selection: Use at least three primary batches of **4,6-Dimethyl-2-mercaptopurine** manufactured via a process that simulates the final production route.[11]
- Stability-Indicating Method: Develop and validate a stability-indicating analytical method (typically HPLC) capable of separating the intact API from any potential degradation products and impurities.
- Stress Testing: Perform forced degradation studies to understand the intrinsic stability of the molecule. This helps in identifying degradation products and validating the analytical method. [13]

- Hydrolytic Stability: Expose solutions of the compound to acidic (e.g., 0.1 N HCl), basic (e.g., 0.1 N NaOH), and neutral (e.g., water) conditions at elevated temperatures (e.g., 60°C).
- Oxidative Stability: Treat a solution of the compound with an oxidizing agent (e.g., 3% H<sub>2</sub>O<sub>2</sub>).
- Thermal Stability: Expose the solid compound to high heat (e.g., in 10°C increments above the accelerated testing temperature).[13]
- Photostability: Expose the solid compound and its solution to a controlled light source as per VICH/ICH guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be kept in the dark.

- Formal Stability Studies:
  - Long-Term Testing: Store the API under the intended long-term storage conditions (e.g., 25°C ± 2°C / 60% RH ± 5% RH) for the duration of the proposed re-test period (e.g., 24 months).
  - Accelerated Testing: Store the API under elevated stress conditions (e.g., 40°C ± 2°C / 75% RH ± 5% RH) for a minimum of 6 months.
- Testing Frequency: For long-term studies, test samples at appropriate intervals (e.g., 0, 3, 6, 9, 12, 18, and 24 months). For accelerated studies, test at a minimum of three time points (e.g., 0, 3, and 6 months).[14]
- Analysis: At each time point, analyze the samples for appearance, purity (assay), degradation products, and other relevant physical or chemical properties.

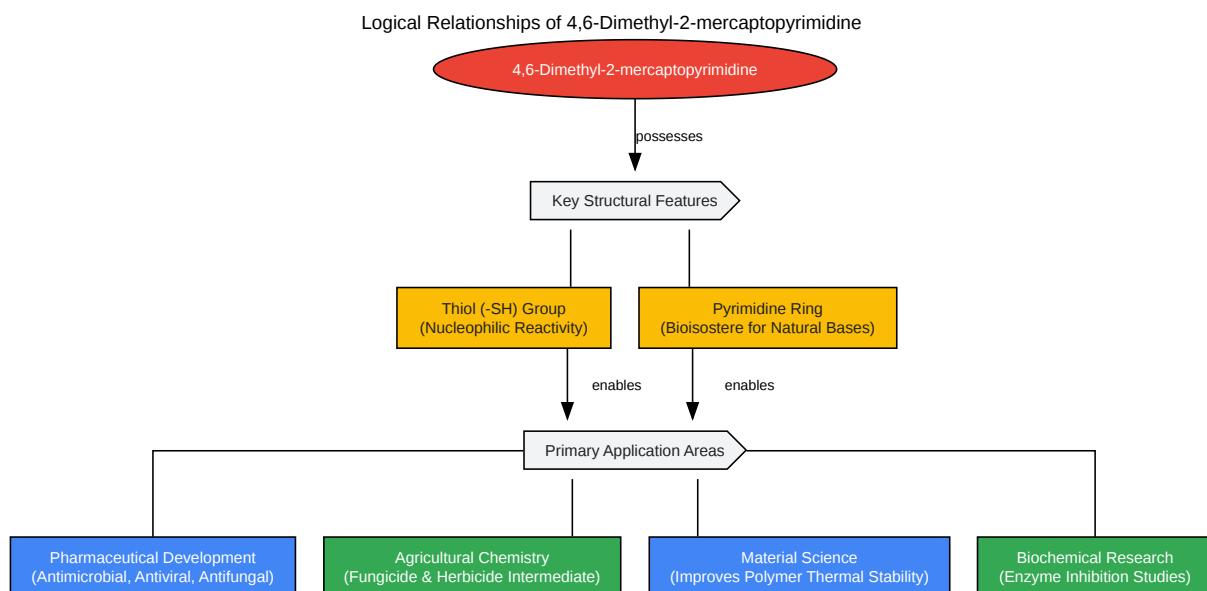


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Caption: General Workflow for API Stability Testing.

## Section 3: Applications and Logical Relationships

The utility of **4,6-Dimethyl-2-mercaptopurine** stems from its chemical structure. It serves as a versatile intermediate in various fields, including pharmaceutical development, agricultural chemistry, and material science.<sup>[2][15]</sup> Its biological activities are linked to its ability to act as a nucleophile and its potential to inhibit enzymes, providing insights into metabolic pathways.<sup>[2][15]</sup>



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Caption: Logical Relationships of **4,6-Dimethyl-2-mercaptopurine**.

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